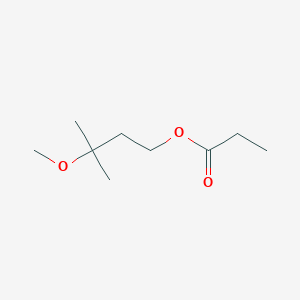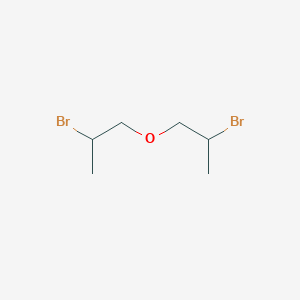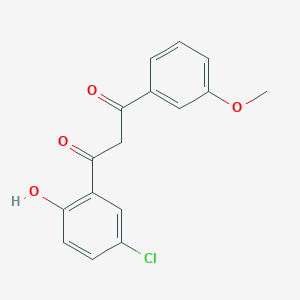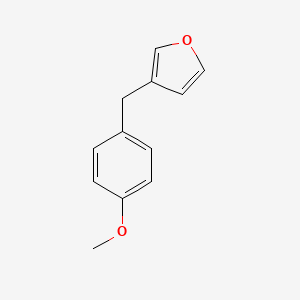![molecular formula C12H11F2N3O2S B14131497 Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate CAS No. 923675-97-2](/img/structure/B14131497.png)
Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a difluoromethyl group, a cyclopentapyrazole ring, and a thiazolecarboxylate moiety, making it a valuable subject for research in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate typically involves multiple steps, starting with the preparation of the cyclopentapyrazole core. One common method involves the reaction of difluoroacetic acid with a suitable precursor to introduce the difluoromethyl group . The cyclopentapyrazole ring is then formed through a series of cyclization reactions, often catalyzed by metal-based catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazolecarboxylate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
科学研究应用
Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins . Additionally, the cyclopentapyrazole ring can interact with enzyme active sites, potentially inhibiting their activity .
相似化合物的比较
Similar Compounds
Difluoromethyl pyrazole derivatives: These compounds share the difluoromethyl group and pyrazole ring, but differ in other substituents.
Thiazolecarboxylate derivatives: Compounds with similar thiazolecarboxylate moieties but different core structures.
Uniqueness
Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate is unique due to its combination of a difluoromethyl group, cyclopentapyrazole ring, and thiazolecarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
923675-97-2 |
|---|---|
分子式 |
C12H11F2N3O2S |
分子量 |
299.30 g/mol |
IUPAC 名称 |
methyl 2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H11F2N3O2S/c1-19-11(18)8-5-20-12(15-8)17-9(10(13)14)6-3-2-4-7(6)16-17/h5,10H,2-4H2,1H3 |
InChI 键 |
OURWJUFCDKIXNZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CSC(=N1)N2C(=C3CCCC3=N2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


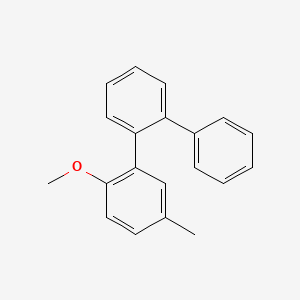
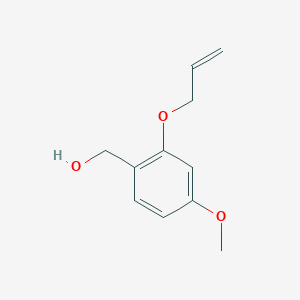
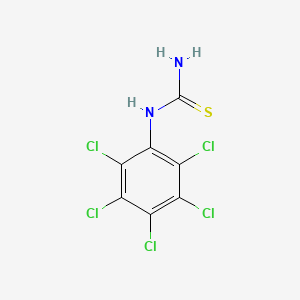
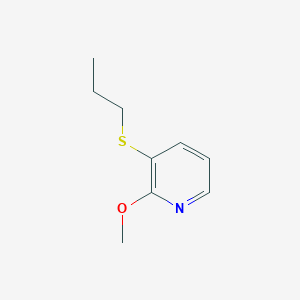
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)
